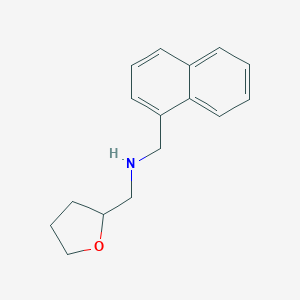
(Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the class of heterocyclic compounds known as amines and has been found to possess various biological activities.
Scientific Research Applications
(Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine has been found to possess various biological activities such as antitumor, antifungal, and antibacterial activities. It has also been shown to exhibit inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These properties make it a potential candidate for drug discovery and development.
Mechanism of Action
The exact mechanism of action of (Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine is not well understood. However, it is believed to exert its biological activities by interacting with specific targets in the body such as enzymes or receptors.
Biochemical and Physiological Effects:
(Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain tumor cells and has also been found to possess antifungal and antibacterial activities. Additionally, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine in lab experiments is its potential to exhibit various biological activities. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Future Directions
There are several future directions for the research and development of (Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine. One potential direction is to explore its potential as an antitumor agent and to investigate its mechanism of action in inhibiting tumor growth. Another direction is to investigate its potential as an antibacterial and antifungal agent and to explore its mechanism of action in inhibiting bacterial and fungal growth. Additionally, further research is needed to fully understand the biological activities of (Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine and to explore its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of (Naphthalen-1-ylmethyl)(oxolan-2-ylmethyl)amine involves the reaction of naphthalene-1-methanol with oxolan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an amine such as methylamine to yield the final product.
properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C16H19NO/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15/h1-3,5-7,9,15,17H,4,8,10-12H2 |
InChI Key |
CLVXIFKQNMXQFQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)